2-(bromomethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound with significant interest in medicinal chemistry. It is characterized by its unique structure, which combines a triazole and pyrimidine ring system, making it a valuable scaffold for drug development. The compound has the molecular formula and is also known by its Chemical Abstracts Service number 1461706-31-9. Its potential applications span various fields, particularly in pharmacology and biochemistry.
This compound is classified under the category of triazolopyrimidinones, which are known for their diverse biological activities. The triazole ring provides a site for further functionalization, while the pyrimidine component contributes to the compound's stability and reactivity. Sources such as PubChem and Chemical Book provide detailed chemical data, including its molecular structure and properties .
The synthesis of 2-(bromomethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be achieved through several methods:
Technical details regarding these methods often include specific reaction conditions such as temperature, solvent choice (e.g., dimethylformamide or acetonitrile), and catalysts that may be employed to facilitate the reactions .
The molecular structure of 2-(bromomethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one features:
The compound's structural representation indicates potential sites for chemical modification that could enhance its pharmacological properties .
The compound's key structural data includes:
The compound can participate in various chemical reactions typical of heterocyclic compounds:
Technical details regarding these reactions often involve specific reagents and conditions that optimize yields and selectivity .
The mechanism of action for 2-(bromomethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is primarily linked to its interaction with biological targets such as enzymes or receptors involved in disease pathways.
Data supporting these mechanisms often come from pharmacological studies that assess efficacy against specific biological targets .
Key physical properties of 2-(bromomethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one include:
Chemical properties include:
Relevant data on these properties are crucial for understanding how the compound behaves under different experimental conditions .
The primary applications of 2-(bromomethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one lie in:
Research continues to explore its full potential within these domains .
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold represents a privileged heterocyclic system in medicinal chemistry due to its structural similarity to purine nucleobases and versatile pharmacological profiles. This bicyclic framework consists of a five-membered 1,2,4-triazole ring fused with a six-membered pyrimidine ring, creating a planar, electron-rich system capable of diverse non-covalent interactions with biological targets. The scaffold's significance is evidenced by its presence in compounds targeting microtubule dynamics for neurodegenerative diseases [1], phosphodiesterases [6], antiviral agents [9], and multidrug resistance reversal agents [8]. Its physicochemical properties, including balanced lipophilicity, moderate molecular weight, and hydrogen-bonding capacity, contribute to favorable drug-likeness and bioavailability profiles. The 5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one variant provides a synthetically accessible platform for functionalization, with the 2-position offering strategic opportunities for introducing pharmacophoric elements such as the bromomethyl substituent (–CH₂Br) [9].
The 1,2,4-triazolo[1,5-a]pyrimidine core exhibits distinctive structural and electronic properties that underpin its broad therapeutic utility:
Bioisosterism and Target Compatibility: As a purine isostere, the scaffold mimics adenine/guanine recognition elements, enabling interactions with ATP-binding sites, nucleotide-binding domains, and nucleic acid structures. This isosterism is exemplified in phosphodiesterase 2A inhibitors where the triazolopyrimidine core occupies the purine-binding pocket with high complementarity, achieving nanomolar inhibition (e.g., IC₅₀ = 1.3 nM) [6].
Hydrogen-Bonding Capacity: Ring nitrogen atoms (N1, N4) and the C2 substituent form directional hydrogen bonds with target proteins. In microtubule-stabilizing agents for Alzheimer’s disease, such as C7-fluorinated derivatives, hydrogen bonding with tubulin residues correlates with enhanced stabilization activity [1].
Aromatic Character and Tautomerism: Unlike purines, the triazolo[1,5-a]pyrimidine system exhibits limited tautomerism but maintains significant aromatic character across the fused ring system. This promotes π-stacking interactions with aromatic residues in protein binding pockets, as observed in RNA-dependent RNA polymerase inhibitors targeting influenza PA-PB1 subunit interactions [9].
Synthetic Versatility: Positions C5, C7, and C2 allow regioselective functionalization via cyclocondensation, halogenation, or nucleophilic substitution. For instance, chemoselective amination at C7 of dichlorotriazolopyrimidines enables targeted diversification [1] [9].
Table 1: Pharmacological Applications of Triazolo[1,5-a]pyrimidine Analogues
Substitution Pattern | Biological Target | Key Activity | Reference |
---|---|---|---|
C7-(Trifluoropropyl)amine | Microtubules | Stabilization, reduced tau pathology | [1] |
C5,C7-Disubstituted | PDE2A | IC₅₀ = 0.89–2340 nM | [6] |
C2-Carboxamide | Influenza PA-PB1 | RdRP disruption, EC₅₀ = 5–25 µM | [9] |
C6-Alkoxy/C7-amine | ABCB1 (P-gp) | Multidrug resistance reversal (IC₅₀ = 3.68 nM) | [8] |
The bromomethyl group (–CH₂Br) represents a highly versatile electrophilic handle in medicinal chemistry, particularly when positioned at C2 of the triazolopyrimidine scaffold. Its significance derives from two key attributes:
The bromomethyl group’s reactivity also facilitates cross-coupling reactions (e.g., Suzuki, Sonogashira) when converted to boronic esters or terminal alkynes, expanding access to complex architectures. In influenza RdRP inhibitors, C2-bromomethyl intermediates serve as precursors for carboxamide bioisosteres that disrupt PA-PB1 subunit dimerization [9].
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 1403-71-0
CAS No.: 20107-26-0
CAS No.: 591-81-1
CAS No.: 94087-41-9